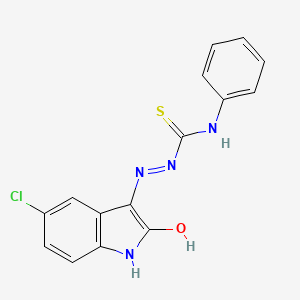

5-Chloroisatin 3-(4-phenylthiosemicarbazide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-chloroisatin 3-carbohydrazone involves the refluxing of a unimolecular ratio of 5-chloroisatin and carbohydrazide in glacial acetic acid for four hours . 4-Phenylthiosemicarbazide, a component of the compound, has been used in the synthesis of amberlite XAD resins and a series of thiosemicarbazones .Molecular Structure Analysis

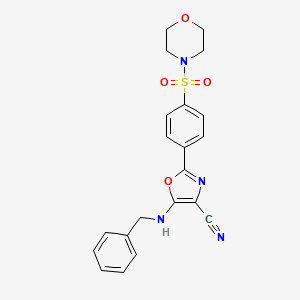

The molecular structure of 5-Chloroisatin 3-(4-phenylthiosemicarbazide) consists of a 5-chloroisatin molecule and a 4-phenylthiosemicarbazide molecule. The 5-chloroisatin molecule has a molecular formula of C8H4ClNO2 , while the 4-phenylthiosemicarbazide molecule has a molecular formula of C6H5NHCSNHNH2 .Chemical Reactions Analysis

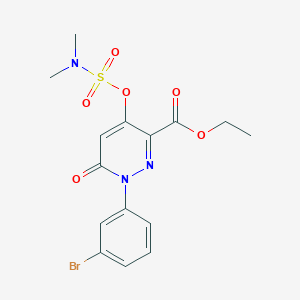

In a study, seven new Schiff bases of isatin and its derivatives were prepared from thiocarbohydrazide, isatin, and substituted aldehydes in the presence of ethanol under reflux . The chemical structures of the products were confirmed by 1H NMR, 13C NMR, IR, and elemental analysis .Aplicaciones Científicas De Investigación

Antifungal and Antibacterial Activities

- Antifungal Properties : Compounds derived from 5-chloroisatin, like 5-chloro-3-arylthiosemicarbazono-2-indolinones, have shown significant antifungal activity against various fungi such as Aspergillus flavus, A. niger, A. terreus, and Fusarium pzysporum (Singh & Gupta, 1993).

- Antimicrobial Efficacy : Some 4- or 6-chloroisatin derivatives, including those with thiosemicarbazone structures, exhibited significant antibacterial and antifungal activities, outperforming standard drugs like sulphamethoxazole and clotrimazole in some cases (Pandeya, Raja, & Nath, 2006).

Antioxidant and Antitubercular Potential

- Antioxidant Activity : Derivatives of 5-chloroisatin, like sydnonyl substituted thiazolidinone and thiazoline, have demonstrated potent antioxidant activities, comparable to vitamin E (Shih & Ke, 2004).

- Antitubercular Activity : While many chloroisatin derivatives show strong antimicrobial properties, they have not been found active in antitubercular screenings (Pandeya, Raja, & Nath, 2006).

Potential in Cancer Therapy

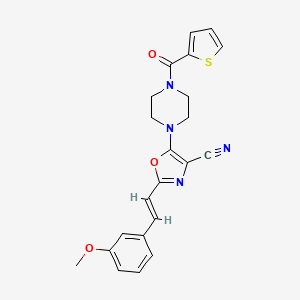

- Anti-Cancer Activity : A novel Bi(III) containing thiosemicarbazone derivative, synthesized from compounds including phenylthiosemicarbazide, displayed potent anti-cancer activity against lung cancer cells, suggesting its potential as a drug candidate in anti-cancer therapies (Ouyang et al., 2016).

Miscellaneous Applications

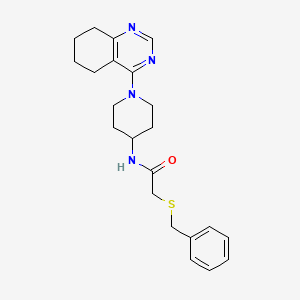

- Heterocyclic Compound Synthesis : 5-Chloroisatin is widely used as a starting material for the synthesis of various heterocyclic compounds, playing a critical role in the development of new drugs and pharmaceutical agents (Tribak et al., 2017).

- Urease and Glycation Inhibition : N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones showed significant antiurease and antiglycation effects, suggesting their potential in medical applications (Pervez et al., 2018).

Propiedades

IUPAC Name |

1-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4OS/c16-9-6-7-12-11(8-9)13(14(21)18-12)19-20-15(22)17-10-4-2-1-3-5-10/h1-8,18,21H,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHVUFXUUAOEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=C2C=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2805516.png)

![(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid](/img/structure/B2805519.png)

![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805531.png)

![3-(3-Bromophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2805533.png)